molecular formula C18H18N2O3 B5035331 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione

3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5035331
M. Wt: 310.3 g/mol
InChI Key: PMKUWJDHOWROOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of N-phenylpyrrolidinones. It is commonly referred to as GSK-3 inhibitor due to its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of GSK-3 activity has been implicated in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.

Mechanism of Action

The mechanism of action of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione are primarily related to its ability to inhibit 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer. Additionally, 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases. However, the limitations of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potential toxicity and lack of selectivity for 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibition.

Future Directions

For the research on 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione include the development of more selective 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors with reduced toxicity and improved pharmacokinetic properties. Additionally, the potential therapeutic applications of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in the treatment of other diseases, including neurodegenerative disorders and inflammatory diseases, should be further explored.

Synthesis Methods

The synthesis of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 2-ethoxybenzaldehyde with aniline in the presence of acetic acid to form 2-ethoxy-N-phenylbenzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione.

Scientific Research Applications

3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.

properties

IUPAC Name

3-anilino-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-16-11-7-6-10-15(16)20-17(21)12-14(18(20)22)19-13-8-4-3-5-9-13/h3-11,14,19H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKUWJDHOWROOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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